4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorinated benzoyl and phenyl groups, a hydroxy group, and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated benzoyl and phenyl precursors, which are then subjected to a series of reactions including condensation, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobenzoyl)pyridine: Shares the fluorobenzoyl group but lacks the pyrrol-2-one structure.
4-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with different substituents.
Uniqueness
The uniqueness of 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of fluorinated aromatic groups and the pyrrol-2-one core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H16F2N2O3 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16F2N2O3/c24-17-7-3-15(4-8-17)20-19(21(28)16-5-9-18(25)10-6-16)22(29)23(30)27(20)13-14-2-1-11-26-12-14/h1-12,20,28H,13H2/b21-19+ |
InChI Key |
SOZWOHFEKZTYPY-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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